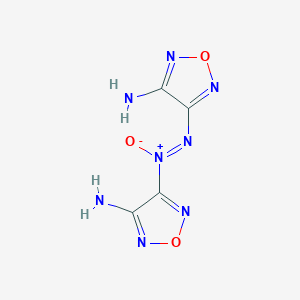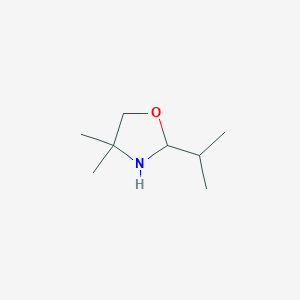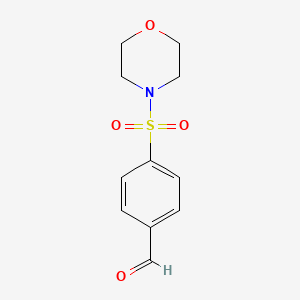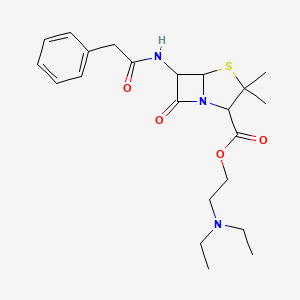
1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-
Descripción general
Descripción
“1,2,5-Oxadiazol-3-amine, 4,4’-azoxybis-” is a chemical compound with the molecular formula C4H4N8O3 . It’s part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles has been a topic of interest for many years due to their potential applications in various fields. For instance, the compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) was synthesized by reacting 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene and by partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Approaches : A study by Beyzaei et al. (2021) explores the ultrasound-assisted synthesis of 1,3,4-oxadiazol derivatives, highlighting their potential as protective agents against oxidative stress in various diseases due to their antioxidant properties (Beyzaei et al., 2021).
Stability and Reactivity : Gregory et al. (1973) researched the preparation and stability of 3-amino-1,2,4-oxadiazole, demonstrating its unexpected stability and reactivity, which is significant in chemical applications (Gregory et al., 1973).
Wide-Ranging Applications : Filho et al. (2023) provide a comprehensive review of the synthesis methods, advances, and applications of 1,2,5-oxadiazoles in various branches of chemistry and their discovered biological activities (Filho et al., 2023).
Chemical Structure and Energetic Properties
Structural Analysis : Zelenin et al. (1997) achieved the synthesis of an energetic compound involving 1,2,5-oxadiazol-3-amine, with X-ray diffraction used for characterizing its structure, highlighting the importance of intramolecular hydrogen bonding (Zelenin et al., 1997).
Insensitive Energetic Materials : Thottempudi et al. (2014) explored azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials, contributing to the understanding of their impact insensitivity and potential in applications requiring stable energetic compounds (Thottempudi et al., 2014).
Pharmaceutical Applications : Epishina et al. (2022) discussed the synthesis of functionally substituted 1,2,5-oxadiazole 2-oxides, highlighting their significance as pharmaceutical scaffolds for the treatment of neglected diseases (Epishina et al., 2022).
Chemical Synthesis and Reactions
Synthesis via Copper-Catalyzed Annulation : Guo et al. (2015) developed a method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles using copper-catalyzed cascade annulation, which represents a significant advancement in oxadiazole synthesis (Guo et al., 2015).
Energetic Derivative Synthesis : Chinnam et al. (2021) reported the synthesis of new derivatives involving azo- and azoxyfurazans from 1,2,5-oxadiazol-3-amine, with an emphasis on their energetic properties and potential applications (Chinnam et al., 2021).
Peptidomimetic Building Blocks : Jakopin et al. (2007) synthesized new 1,2,4-oxadiazole-based compounds, emphasizing their potential as peptidomimetic building blocks in drug development (Jakopin et al., 2007).
Synthesis of Azaaromatic Amines : Yu et al. (2016) explored an oxadiazolone-enabled approach for the synthesis of primary azaaromatic amines, contributing to the development of novel synthetic methods (Yu et al., 2016).
Direcciones Futuras
The future directions for the research and development of oxadiazoles are promising. They have been of interest worldwide for many years due to their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs . The inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring should allow for better crystal packing through the possibility of forming a coplanar arrangement of the rings, and the connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .
Propiedades
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O3/c5-1-3(10-14-8-1)7-12(13)4-2(6)9-15-11-4/h(H2,5,8)(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYRJUTZOXSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N=[N+](C2=NON=C2N)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336450 | |
| Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |
CAS RN |
78644-89-0 | |
| Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)




